molecular formula C9H9NS B13934208 Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro- CAS No. 134982-97-1

Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro-

Cat. No.: B13934208
CAS No.: 134982-97-1
M. Wt: 163.24 g/mol
InChI Key: IQCDWMKOBOPLEN-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiophene family, which is known for its diverse biological and chemical properties. The presence of the nitrile group and the tetrahydrobenzo ring system makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro- can be achieved through several methods. One common approach involves the condensation of amino carboxyalkyl derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde, yielding a Schiff base that can form various complexes . Another method includes the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 3-iminobutyronitrile to produce hydrazone derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.

Scientific Research Applications

Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro- has numerous applications in scientific research:

Mechanism of Action

The mechanism by which Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it can inhibit enzymes like PDK1 and LDHA, which are involved in cancer cell metabolism . The compound’s structure allows it to bind to these enzymes’ active sites, disrupting their normal function and leading to reduced cancer cell proliferation.

Comparison with Similar Compounds

Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro- can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the nitrile group and the tetrahydrobenzo ring system in Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro- provides distinct chemical properties and biological activities, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h4-5,7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCDWMKOBOPLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455332
Record name Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134982-97-1
Record name Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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